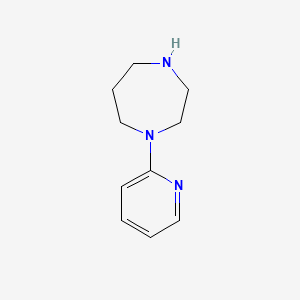

1-(Pyridin-2-YL)-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13/h1-2,4,6,11H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVVBOYHOANILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378245 | |

| Record name | 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287114-32-3 | |

| Record name | 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(Pyridin-2-YL)-1,4-diazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyridin-2-YL)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic protocol, summarizes key physical and spectral data, and outlines a logical workflow for its characterization.

Introduction

This compound, also known as 1-(2-pyridyl)homopiperazine, belongs to the class of N-aryl diazepanes. The presence of the pyridine moiety, a common pharmacophore, and the seven-membered diazepane ring suggests potential applications in the development of novel therapeutic agents. This guide serves as a practical resource for researchers engaged in the synthesis and evaluation of this and related compounds.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a 2-halopyridine with 1,4-diazepane (homopiperazine). 2-Fluoropyridine is often a suitable starting material due to the high electronegativity of fluorine, which activates the pyridine ring towards nucleophilic attack.

Experimental Protocol

Materials:

-

2-Fluoropyridine

-

1,4-Diazepane (Homopiperazine)

-

Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a stirred solution of 1,4-diazepane (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

To this suspension, add 2-fluoropyridine (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.25 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Table 2: Spectroscopic Data (Predicted and/or from similar compounds)

| Spectroscopy | Data |

| 1H NMR | Pyridine protons: δ 8.1-8.2 (m, 1H), 7.4-7.5 (m, 1H), 6.6-6.7 (m, 2H); Diazepane protons: δ 3.6-3.8 (m, 4H), 3.0-3.2 (m, 2H), 2.0-2.2 (m, 2H), 1.8-1.9 (t, 2H) |

| 13C NMR | Pyridine carbons: δ 159-160, 148-149, 137-138, 112-113, 106-107; Diazepane carbons: δ 48-50, 46-48, 28-30 |

| IR (cm-1) | ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1600, 1500 (C=C and C=N stretch) |

| Mass Spec (m/z) | [M+H]+ = 178.13 |

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Characterization Workflow

This diagram outlines the logical progression of experiments to characterize the synthesized compound.

Conclusion

This technical guide outlines a practical and efficient method for the synthesis of this compound. The provided experimental protocol, along with the summarized characterization data and workflows, offers a solid foundation for researchers to produce and analyze this compound. Further investigation into its pharmacological properties is warranted to explore its potential in drug discovery.

Synthesis of 1-(Pyridin-2-YL)-1,4-diazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 1-(Pyridin-2-YL)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and reductive amination, providing experimental protocols and comparative data to aid in the selection and optimization of the most suitable manufacturing route.

Nucleophilic Aromatic Substitution (SNAr) Pathway

Nucleophilic aromatic substitution offers a direct and often high-yielding approach to the synthesis of this compound. This pathway involves the reaction of a halo-substituted pyridine, typically 2-fluoropyridine or 2-chloropyridine, with 1,4-diazepane. The high electronegativity of the fluorine atom makes 2-fluoropyridine a significantly more reactive substrate compared to its chloro- or bromo- counterparts, often allowing for milder reaction conditions.[1][2] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1]

General Reaction Scheme

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental Protocol (Adapted from a similar procedure with morpholine)[2]

Materials:

-

2-Fluoropyridine (1.0 equivalent)

-

1,4-Diazepane (1.2 equivalents)

-

Potassium Phosphate Tribasic (K₃PO₄) (2.0 equivalents)

-

Anhydrous tert-Amyl Alcohol (to achieve a concentration of 0.2 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add potassium phosphate tribasic.

-

Add 1,4-diazepane and anhydrous tert-amyl alcohol.

-

Add 2-fluoropyridine to the stirred suspension.

-

Heat the reaction mixture to 110 °C under reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for SNAr Reactions

The following table summarizes typical reaction conditions for the SNAr of 2-fluoropyridine with various nucleophiles, which can serve as a starting point for optimization with 1,4-diazepane.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| Secondary Amine | Morpholine | K₃PO₄ | t-Amyl Alcohol | 110 | 3 | >95 |

| Primary Amine | Benzylamine | K₂CO₃ | DMSO | 130 | 12 | >95 |

Data adapted from general SNAr conditions for 2-fluoropyridines.[2]

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and represents a versatile method for the synthesis of this compound.[3] This reaction typically employs a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide (e.g., 2-chloropyridine or 2-bromopyridine) with an amine (1,4-diazepane).[4]

General Reaction Scheme

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Protocol (General Procedure)[5]

Materials:

-

2-Chloropyridine or 2-Bromopyridine (1.0 equivalent)

-

1,4-Diazepane (1.2 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

Schlenk tube

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine palladium(II) acetate, Xantphos, and sodium tert-butoxide.

-

Add 1,4-diazepane and the 2-halopyridine.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative data for the Buchwald-Hartwig amination of aryl halides with amines, illustrating the efficiency of different catalyst systems.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloroanisole | Piperidine | (SIPr)Pd(cinnamyl)Cl | NaOtBu | Toluene | RT | 43 |

| 4-Bromoanisole | Piperidine | (SIPr)Pd(cinnamyl)Cl | NaOtBu | Toluene | RT | 93 |

| o-Bromoaniline | o-Bromoaldimine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | 100 | 70 |

Data adapted from various Buchwald-Hartwig amination procedures.[4][5]

Reductive Amination Pathway

Reductive amination provides an alternative route to this compound through the formation of an imine intermediate from 2-pyridinecarboxaldehyde and 1,4-diazepane, followed by in situ reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

General Reaction Scheme

Caption: Reductive Amination Pathway.

Experimental Protocol (General Procedure)

Materials:

-

2-Pyridinecarboxaldehyde (1.0 equivalent)

-

1,4-Diazepane (1.1 equivalents)

-

Sodium Triacetoxyborohydride (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add 1,4-diazepane and the solvent (DCM or DCE).

-

Add 2-pyridinecarboxaldehyde and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Reductive Amination

While a specific yield for the reductive amination leading to this compound was not found in the initial search, typical yields for reductive aminations of aldehydes with cyclic amines range from moderate to high, depending on the specific substrates and reaction conditions.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |

| Benzaldehyde | Piperidine | NaBH(OAc)₃ | DCE | 85-95 |

| Cyclohexanone | Morpholine | NaBH₄ | Methanol | 70-85 |

Data represents typical yields for similar reductive amination reactions.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The Nucleophilic Aromatic Substitution (SNAr) of 2-fluoropyridine offers a direct and potentially high-yielding route under relatively mild conditions. The Buchwald-Hartwig amination provides a versatile and robust method, particularly when employing modern catalyst systems. Reductive amination presents a viable alternative, especially when starting from commercially available 2-pyridinecarboxaldehyde. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The experimental protocols and data presented in this guide serve as a foundation for the development and optimization of a robust and efficient synthesis of this target molecule.

References

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. dspace.uevora.pt [dspace.uevora.pt]

- 5. rsc.org [rsc.org]

Spectroscopic Blueprint of 1-(Pyridin-2-YL)-1,4-diazepane: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for a Novel Heterocyclic Compound

This technical guide provides a comprehensive spectroscopic analysis of 1-(Pyridin-2-YL)-1,4-diazepane, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a foundational resource for the identification, characterization, and further investigation of this and structurally related molecules.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data have been predicted based on established principles of spectroscopy, analysis of structurally analogous compounds, and results from computational prediction tools. These data provide a reliable framework for the initial identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent (e.g., CDCl₃) are summarized below. The numbering convention used for the assignments is as follows:

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-6' | 8.15 - 8.25 | dd | ~4.8, 1.0 |

| H-4' | 7.45 - 7.55 | ddd | ~8.0, 7.5, 2.0 |

| H-3' | 6.60 - 6.70 | d | ~8.0 |

| H-5' | 6.55 - 6.65 | ddd | ~7.5, 4.8, 1.0 |

| H-2, H-7 | 3.60 - 3.70 | t | ~6.0 |

| H-3, H-6 | 2.85 - 2.95 | t | ~6.0 |

| H-5 | 1.85 - 1.95 | quintet | ~6.0 |

| N-H (4-position) | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2' | 158 - 160 |

| C-6' | 147 - 149 |

| C-4' | 136 - 138 |

| C-5' | 112 - 114 |

| C-3' | 106 - 108 |

| C-2, C-7 | 55 - 57 |

| C-3, C-6 | 48 - 50 |

| C-5 | 28 - 30 |

Infrared (IR) Spectroscopy

The predicted characteristic infrared absorption frequencies for this compound are presented below. These predictions are based on the typical vibrational modes of 2-substituted pyridines and N-substituted diazepanes.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (secondary amine) |

| 3050 - 3100 | Weak | Aromatic C-H stretch (pyridine) |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (diazepane) |

| 1590 - 1610 | Strong | C=C and C=N stretching (pyridine ring) |

| 1430 - 1480 | Medium | C=C and C=N stretching (pyridine ring) |

| 1440 - 1460 | Medium | CH₂ scissoring (diazepane) |

| 1140 - 1160 | Medium | C-N stretch (aryl-amine) |

| 1090 - 1120 | Medium | C-N stretch (aliphatic amine) |

| 740 - 780 | Strong | C-H out-of-plane bend (ortho-disubstituted pyridine) |

Mass Spectrometry (MS)

The predicted mass spectrometry data are based on a likely fragmentation pattern for this compound under electrospray ionization (ESI) conditions. The exact mass of the protonated molecule [M+H]⁺ is a key identifier.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Formula | Description |

| 178.1344 | [C₁₀H₁₆N₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 149.0973 | [C₈H₁₃N₂]⁺ | Loss of ethylamine (C₂H₅N) from the diazepane ring |

| 121.0711 | [C₇H₉N₂]⁺ | Further fragmentation of the diazepane ring |

| 94.0657 | [C₅H₆N₂]⁺ | Cleavage resulting in a protonated aminopyridine fragment |

| 79.0551 | [C₅H₅N]⁺ | Pyridine ring fragment |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Perform additional 2D NMR experiments, such as COSY, HSQC, and HMBC, as needed to confirm assignments and elucidate complex spin systems.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation.

-

Ensure the sample is fully dissolved.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Data Processing:

-

Analyze the full scan spectrum to determine the accurate mass of the molecular ion.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the experimental procedures.

Physical and chemical properties of 1-(Pyridin-2-YL)-1,4-diazepane

Disclaimer

This document provides a technical overview of the physical, chemical, and potential biological properties of 1-(Pyridin-2-yl)-1,4-diazepane. It should be noted that this compound is primarily a research chemical, and as such, extensive, experimentally validated data is limited in publicly available literature. The information herein is compiled from chemical databases, supplier information, and extrapolations from structurally related compounds. All experimental work should be conducted with appropriate safety precautions and after consulting primary literature.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a seven-membered diazepane ring. The 1,4-diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds demonstrating therapeutic potential.[1][2] Derivatives of 1,4-diazepine have been explored for various applications, including as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents.[1][3] The incorporation of the pyridine moiety, a common pharmacophore, suggests potential for interaction with various biological targets. This guide summarizes the known properties and provides a theoretical framework for the experimental characterization of this compound.

Chemical and Physical Properties

Specific experimental data for the physical properties of this compound are not widely reported. The data presented below are based on information from chemical suppliers and computational predictions.

Table 1: Identifiers and Physicochemical Properties

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 287114-32-3 | [4] |

| Molecular Formula | C₁₀H₁₅N₃ | [4] |

| Molecular Weight | 177.25 g/mol | [4] |

| Appearance | Not Reported (Expected: Oil or low-melting solid) | |

| Boiling Point | Predicted: ~324 °C | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| pKa | Predicted: One basic pKa ~9-10 (diazepane N), one ~4-5 (pyridine N) |

Note: Predicted values are generated by computational models and should be confirmed experimentally.

Spectral Characterization (Predicted)

Table 2: Predicted Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | Pyridine Protons: 4 signals in the aromatic region (δ 6.5-8.5 ppm). The proton ortho to the nitrogen (and adjacent to the diazepane) would be the most downfield. Diazepane Protons: A series of multiplets in the aliphatic region (δ 2.5-4.0 ppm) corresponding to the five CH₂ groups. A broad singlet for the N-H proton. |

| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 105-160 ppm). Diazepane Carbons: Signals in the aliphatic region (δ 40-60 ppm). |

| IR Spectroscopy | N-H Stretch: A broad absorption around 3300 cm⁻¹. C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. C=N and C=C Stretch (Pyridine): Characteristic absorptions in the 1400-1600 cm⁻¹ region. C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry | (ESI+) : Expected molecular ion peak [M+H]⁺ at m/z = 178.13. |

Experimental Protocols

General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a common method for the synthesis of N-aryl diazepanes is the nucleophilic aromatic substitution (SNAᵣ) reaction between a halo-aromatic compound and the diazepine. A plausible synthetic route is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Current scenario of 1,4-diazepines as potent biomolecules--a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H15N3 | CID 2772402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Crystal Structure of 1-(Pyridin-2-YL)-1,4-diazepane Hydrochloride: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of the crystal structure of 1-(Pyridin-2-YL)-1,4-diazepane hydrochloride. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific crystal structure for this compound is not publicly available at this time. Consequently, this document will provide a guide to the general methodologies and characterization techniques applicable to such a compound, based on established practices for small molecule crystallography and information on related 1,4-diazepane derivatives.

General Compound Information

While the specific crystal structure is undetermined, fundamental properties of this compound hydrochloride have been identified.

| Property | Value |

| Molecular Formula | C₁₀H₁₆ClN₃ |

| Molecular Weight | 213.71 g/mol |

Theoretical Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound hydrochloride would typically involve the following key steps:

-

Synthesis and Purification: The compound would first be synthesized and then purified to a high degree, typically using techniques such as recrystallization or chromatography. The purity of the sample is crucial for obtaining high-quality crystals suitable for diffraction experiments.

-

Crystallization: The purified compound would be subjected to various crystallization techniques to obtain single crystals of suitable size and quality. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

General Workflow for Small Molecule Crystal Structure Determination

The logical flow of determining the crystal structure of a novel compound is outlined in the diagram below.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Significance of 1,4-Diazepane Derivatives in Drug Development

The 1,4-diazepane scaffold is a significant structural motif in medicinal chemistry. Derivatives of this heterocyclic system have been explored for a wide range of biological activities. The incorporation of a pyridine ring, as in the case of this compound, can influence the molecule's physicochemical properties, such as its solubility, basicity, and ability to form hydrogen bonds, which are critical for drug-receptor interactions.

While no specific signaling pathways have been identified for the title compound, the broader class of 1,4-diazepine derivatives has been investigated for various therapeutic applications. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is a critical step in drug discovery, as it provides insights into structure-activity relationships and facilitates the design of more potent and selective drug candidates.

Conclusion

Although the definitive crystal structure of this compound hydrochloride is not currently available in the public domain, this guide outlines the standard experimental and computational methodologies that would be employed for its determination. The structural elucidation of this and similar molecules is of high interest to the scientific and pharmaceutical communities due to the therapeutic potential of the 1,4-diazepane scaffold. Future research in this area would be invaluable for advancing the development of novel therapeutics.

In-Depth Technical Guide: Biological Activity of Novel 1-(Pyridin-2-YL)-1,4-Diazepane Derivatives

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently a notable absence of published research specifically detailing the biological activity of novel 1-(Pyridin-2-YL)-1,4-diazepane derivatives. While extensive studies exist on the individual pharmacophores—pyridine and 1,4-diazepane—the biological implications of their specific linkage as this compound remain an unexplored area of medicinal chemistry.

This document, therefore, serves not as a summary of existing data, but as a forward-looking guide. It will present a hypothesized framework for the potential biological activities of this novel compound class, based on the known properties of its constituent parts. We will outline potential therapeutic targets, propose experimental protocols for their evaluation, and provide conceptual visualizations of signaling pathways and workflows that could be relevant. This guide is intended to stimulate and inform future research in this promising, yet uncharted, territory.

Introduction: A Rationale for Investigation

The synthesis of hybrid molecules is a cornerstone of modern drug discovery. The combination of a pyridine ring, a common motif in numerous FDA-approved drugs known for its ability to engage in hydrogen bonding and π-stacking interactions, with a 1,4-diazepane scaffold, a flexible seven-membered ring system that can adopt various conformations to interact with diverse biological targets, presents a compelling strategy for the development of new therapeutic agents.

The 1,4-diazepane core is a recognized "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3] Pyridine derivatives are also well-documented for their broad therapeutic potential, including antimicrobial, antiviral, and anticancer properties.[4][5][6][7] The fusion of these two moieties in a this compound structure could lead to synergistic effects or novel pharmacological profiles.

Hypothesized Biological Activities and Potential Therapeutic Targets

Based on the known activities of pyridine and 1,4-diazepane derivatives, we can hypothesize several potential areas of biological activity for novel this compound compounds.

Anticancer Activity

Many 1,4-diazepine and pyridine derivatives have demonstrated potent anticancer properties.[7][8][9][10][11] The mechanism of action for such compounds often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:

-

Kinases: Various protein kinases are crucial for cancer cell signaling. The pyridine moiety could act as a hinge-binding motif, a common feature of kinase inhibitors.

-

HDACs: Histone deacetylase inhibitors are an established class of anticancer agents. The diazepane scaffold could be functionalized to interact with the zinc-containing active site of HDACs.

-

Microtubule Polymerization: Compounds that disrupt microtubule dynamics are effective chemotherapeutics. The conformational flexibility of the diazepane ring might allow for binding to tubulin.

A proposed signaling pathway that could be targeted by these novel derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Both pyridine and diazepine derivatives have been reported to possess antibacterial and antifungal properties.[5][6][12][13][14][15] The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

Potential Bacterial/Fungal Targets:

-

DNA Gyrase and Topoisomerase IV: These are essential bacterial enzymes and common targets for antibiotics.

-

Ergosterol Biosynthesis: In fungi, the ergosterol pathway is a key target for antifungal agents.

-

Biofilm Formation: Inhibition of biofilm formation is a crucial strategy to combat antibiotic resistance.

Proposed Experimental Protocols

To investigate the hypothesized biological activities, a systematic experimental approach is necessary.

General Synthesis Workflow

The synthesis of a library of this compound derivatives would be the initial step. A potential synthetic route is outlined below.

Caption: A general workflow for the synthesis of a derivative library.

In Vitro Anticancer Activity Assays

A panel of cancer cell lines representing different tumor types should be used for initial screening.

Table 1: Proposed In Vitro Anticancer Assays

| Assay | Purpose | Cell Lines (Examples) | Endpoint Measurement |

| MTT/MTS Assay | To assess cell viability and determine IC50 values. | MCF-7 (Breast), A549 (Lung) | Colorimetric change (absorbance) |

| Clonogenic Assay | To evaluate long-term proliferative capacity. | HCT116 (Colon), HeLa (Cervical) | Colony formation and counting |

| Flow Cytometry | To analyze cell cycle distribution and apoptosis (e.g., Annexin V/PI). | Jurkat (Leukemia) | Fluorescence intensity |

| Western Blotting | To investigate the effect on key signaling proteins (e.g., Akt, mTOR). | Selected sensitive cell lines | Protein band intensity |

| Kinase Assay Panel | To identify specific kinase targets. | N/A (Biochemical assay) | Enzyme activity (e.g., luminescence) |

In Vitro Antimicrobial Activity Assays

A panel of clinically relevant bacterial and fungal strains should be used.

Table 2: Proposed In Vitro Antimicrobial Assays

| Assay | Purpose | Strains (Examples) | Endpoint Measurement |

| Broth Microdilution Assay | To determine the Minimum Inhibitory Concentration (MIC). | S. aureus, E. coli, C. albicans | Lowest concentration with no visible growth |

| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | To determine the concentration that kills the microorganism. | Strains with determined MICs | Colony forming units (CFU) on agar plates |

| Biofilm Inhibition Assay | To assess the ability to prevent biofilm formation. | P. aeruginosa | Crystal violet staining (absorbance) |

| Time-Kill Kinetics Assay | To evaluate the rate of microbial killing over time. | Selected sensitive strains | CFU counting at different time points |

Concluding Remarks and Future Directions

The exploration of novel this compound derivatives represents a significant opportunity in medicinal chemistry. The logical combination of two pharmacologically important scaffolds suggests a high probability of discovering new compounds with valuable biological activities. The proposed framework for investigation, encompassing targeted synthesis, and a hierarchical screening cascade for anticancer and antimicrobial activities, provides a clear roadmap for future research.

Successful identification of lead compounds would warrant further preclinical development, including in vivo efficacy studies in animal models, pharmacokinetic profiling, and toxicology assessments. The data generated from such studies will be crucial in determining the therapeutic potential of this novel class of molecules and could pave the way for the development of next-generation therapies for a range of diseases. This in-depth guide is intended to be a catalyst for such endeavors, providing the foundational concepts and methodologies to unlock the potential of this compound derivatives.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsat.org [ijsat.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial and antifungal activities of novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety | Semantic Scholar [semanticscholar.org]

- 13. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

1-(Pyridin-2-YL)-1,4-Diazepane: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Pyridin-2-YL)-1,4-diazepane core is an emerging scaffold in medicinal chemistry, combining the privileged structural features of both pyridine and 1,4-diazepane moieties. This unique combination offers a three-dimensional architecture that is attractive for targeting a variety of biological systems, particularly within the central nervous system (CNS). While dedicated research on this specific scaffold is still in its nascent stages, the extensive pharmacological history of its constituent parts suggests significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential biological applications, and relevant experimental protocols associated with the this compound scaffold and its derivatives, drawing upon data from structurally related compounds to illuminate its prospective role in drug discovery.

Introduction

The quest for novel chemical entities with improved efficacy and safety profiles is a constant driver in pharmaceutical research. Privileged scaffolds, molecular frameworks that are able to interact with multiple biological targets, are of particular interest. The 1,4-diazepane ring system is a well-established privileged structure, with derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2][3] The seven-membered ring provides a flexible yet constrained conformation that can be tailored to fit specific binding pockets.

The pyridine ring is another cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[4] Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, often enhancing solubility and bioavailability.[5] The fusion of these two pharmacophorically important moieties in this compound creates a scaffold with significant potential for CNS-related and other therapeutic areas. Pyridoazepines, for instance, are recognized for their activity in the central nervous system, with a pharmacological profile comparable to well-known benzodiazepines.[6]

This guide will explore the synthetic routes to access this scaffold, delve into its potential biological targets based on structure-activity relationships of related compounds, and provide detailed experimental methodologies to facilitate further research and development in this promising area.

Synthesis of the this compound Scaffold

The synthesis of N-aryl-1,4-diazepanes, including the title compound, can be primarily achieved through two main strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This approach involves the reaction of a nucleophilic amine, in this case, 1,4-diazepane (or a protected precursor like Boc-homopiperazine), with an electron-deficient pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 2-position. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C-2 and C-4 positions.[7][8]

General Reaction Scheme:

Caption: Workflow for antitubercular screening.

Materials:

-

Mycobacterium tuberculosis H37Ra strain

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microplates

-

Test compounds and reference drug (e.g., pyrazinamide)

-

Resazurin solution

Procedure:

-

Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare a suspension of M. tuberculosis H37Ra and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

-

Inoculate each well with the bacterial suspension. Include wells with bacteria only (positive control) and broth only (negative control).

-

Seal the plates and incubate at 37 °C for 7 days.

-

After incubation, add resazurin solution to each well and incubate for a further 24 hours.

-

Measure the fluorescence or absorbance to determine bacterial viability.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 and IC90 values.

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for this compound derivatives are likely to be diverse, depending on the specific substitutions and the biological target.

GABAergic Signaling

If derivatives of this scaffold interact with the GABAA receptor, they would modulate the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability. This is the primary mechanism of action for benzodiazepines.

Caption: Simplified GABAergic signaling pathway.

Kinase Inhibition Signaling

In the context of cancer, derivatives could inhibit protein kinases involved in cell cycle progression and proliferation. For example, inhibition of CDKs would lead to cell cycle arrest, while inhibition of survival kinases like JAK2 could induce apoptosis.

Caption: General kinase inhibition pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The convergence of the favorable properties of both the pyridine and 1,4-diazepane rings suggests a high potential for the discovery of novel therapeutic agents, particularly for CNS disorders and infectious diseases. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for high-throughput screening.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the primary biological targets and mechanisms of action will be crucial for the rational design of more potent and selective compounds. Given the rich pharmacological history of its constituent parts, the this compound scaffold is poised to become a valuable tool in the development of next-generation therapeutics.

References

- 1. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

In Silico Modeling of 1-(Pyridin-2-YL)-1,4-diazepane Receptor Binding: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the in silico modeling of the receptor binding profile of 1-(pyridin-2-yl)-1,4-diazepane and its derivatives. Due to the absence of publicly available binding data for the specific titular compound, this paper will utilize a closely related series of N-(1-ethyl-4-methylhexahydro-1,4-diazepan-6-yl)pyridine-3-carboxamides as a case study to demonstrate a complete workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for receptor binding assays and a step-by-step guide to computational modeling techniques, including molecular docking and molecular dynamics simulations. The potential receptor targets discussed, based on literature for analogous structures, include the serotonin 5-HT3, dopamine D2, sigma-1 (σ1), sigma-2 (σ2), and cannabinoid CB2 receptors. All quantitative data is presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to interact with a variety of biological targets. The incorporation of a pyridinyl moiety introduces key electronic and steric features that can significantly influence receptor affinity and selectivity. This guide focuses on the systematic characterization of the receptor binding profile of this compound derivatives through an integrated in silico and experimental approach.

The primary challenge in studying novel chemical entities is the initial identification of their biological targets. For the this compound scaffold, literature on structurally similar compounds suggests potential interactions with several key receptors in the central nervous system and periphery. These include the serotonin 5-HT3, dopamine D2, sigma (σ1 and σ2), and cannabinoid CB2 receptors. Understanding the binding modalities at these receptors is crucial for elucidating the potential therapeutic applications and off-target effects of this class of compounds.

This whitepaper outlines a comprehensive workflow, beginning with the experimental determination of binding affinities through radioligand binding assays, followed by detailed in silico modeling to predict and rationalize these interactions at an atomic level.

Quantitative Binding Data

The following tables summarize the binding affinities (Ki) of a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which are structurally related to the core topic of this guide. This data serves as a foundation for building and validating the in silico models.

Table 1: Binding Affinities of Pyridine-3-Carboxamide Diazepane Derivatives at 5-HT3 and Dopamine D2 Receptors

| Compound | R1 | R2 | R3 | 5-HT3 Ki (nM) | D2 Ki (nM) |

| 1 | H | H | H | 1.5 | 350 |

| 2 | 5-Br | H | H | 1.2 | 150 |

| 3 | 5-Cl | H | H | 1.8 | 200 |

| 4 | H | 2-MeO | 6-NHMe | 0.97 | 23.3 |

| (R)-4 | H | 2-MeO | 6-NHMe | 0.85 | 15.1 |

| (S)-4 | H | 2-MeO | 6-NHMe | 1.1 | 85.6 |

Data adapted from a study on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides.

Table 2: Binding Affinities of Diazepane-Based Ligands at Sigma Receptors

| Compound | Scaffold | σ1 Ki (nM) | σ2 Ki (nM) |

| 5 | Benzofuran-diazepane | 7.5 | 150 |

| 6 | Quinoline-diazepane | 25 | 80 |

| 7 | Naphthalene-diazepane | 150 | 35 |

Data is representative of diazepane derivatives from various studies.

Experimental Protocols: Radioligand Binding Assays

Accurate in silico modeling is contingent on high-quality experimental data for validation. The following sections provide detailed protocols for determining the binding affinity of a test compound at the receptors of interest.

General Membrane Preparation

-

Cell Culture and Harvesting: Culture cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells) to confluency. Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Lysis and Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or Polytron.

-

Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step to wash the membranes.

-

Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.

Dopamine D2 Receptor Binding Assay[1][2][3]

-

Materials:

-

Receptor Source: Membranes from HEK293 cells expressing human D2 receptors.

-

Radioligand: [³H]-Spiperone (Kd ≈ 0.1-0.3 nM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Determinant: 10 µM Haloperidol.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filters: GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

-

-

Protocol:

-

In a 96-well plate, combine the test compound (at various concentrations), [³H]-Spiperone (at a final concentration near its Kd), and the D2 receptor membranes (20-40 µg protein).

-

For total binding, replace the test compound with assay buffer. For non-specific binding, add 10 µM haloperidol.

-

Incubate the plate at room temperature for 90-120 minutes.

-

Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Sigma-1 (σ1) Receptor Binding Assay[4][5][6][7]

-

Materials:

-

Receptor Source: Guinea pig liver membrane homogenates.

-

Radioligand: [³H]-(+)-Pentazocine (Kd ≈ 1-5 nM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Non-specific Determinant: 10 µM Haloperidol.

-

Filters: GF/B glass fiber filters, pre-soaked in 0.5% PEI.

-

-

Protocol:

-

In a 96-well plate, add the test compound, [³H]-(+)-Pentazocine (final concentration ~5 nM), and guinea pig liver membranes (~300 µg protein).

-

Define total and non-specific binding as described for the D2 receptor assay.

-

Incubate at 37°C for 90 minutes.[1]

-

Filter, wash, and count as previously described.

-

Calculate the Ki from the IC50.

-

Sigma-2 (σ2) Receptor Binding Assay[4][8][9][10][11][12]

-

Materials:

-

Receptor Source: Rat liver membrane homogenates.

-

Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (Kd ≈ 20-50 nM).

-

Masking Ligand: (+)-Pentazocine to block σ1 receptor binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Non-specific Determinant: 10 µM Haloperidol or 10 µM DTG.

-

Filters: GF/B glass fiber filters, pre-soaked in 0.5% PEI.

-

-

Protocol:

-

To each well of a 96-well plate, add the test compound, [³H]-DTG (final concentration ~3-5 nM), rat liver membranes (~300 µg protein), and 100 nM (+)-pentazocine to mask the σ1 receptors.[2][3]

-

Define total and non-specific binding as in the previous assays.

-

Filter, wash, and count as described above.

-

Calculate the Ki from the IC50.

-

Cannabinoid CB2 Receptor Binding Assay[13][14][15][16]

-

Materials:

-

Receptor Source: Membranes from CHO or HEK-293 cells expressing human CB2 receptors.

-

Radioligand: [³H]-CP-55,940 (Kd ≈ 0.5-1.5 nM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Non-specific Determinant: 10 µM WIN 55,212-2.

-

Filters: GF/C glass fiber filters, pre-soaked in assay buffer.

-

-

Protocol:

-

Combine the test compound, [³H]-CP-55,940 (final concentration ~0.7 nM), and CB2 receptor membranes in a 96-well plate.

-

Define total and non-specific binding as previously described.

-

Incubate at 30°C for 90 minutes.

-

Filter through GF/C filters, wash with ice-cold wash buffer, and dry.

-

Add scintillation cocktail and quantify radioactivity.

-

Calculate the Ki from the IC50.

-

In Silico Modeling Workflow

The following sections detail a robust computational workflow for predicting and analyzing the binding of this compound derivatives to their target receptors.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Receptor Preparation:

-

Obtain the crystal structure of the target human receptor from the Protein Data Bank (PDB). Suitable PDB IDs include: 6CM4 (D2), 5HK1 (σ1), 7M96 (σ2), and 6PT0 (CB2).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues.

-

Assign partial charges using a force field such as Gasteiger.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site (grid box) based on the location of the co-crystallized ligand in the PDB structure or using a blind docking approach followed by focused docking.

-

Perform the docking simulation using software such as AutoDock Vina. Set the exhaustiveness parameter to at least 8 to ensure a thorough search of the conformational space.

-

Analyze the resulting binding poses based on their predicted binding affinity (docking score) and clustering.

-

-

Pose Selection and Analysis:

-

Select the top-scoring and most populated binding poses for further analysis.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) to understand the key determinants of binding.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

-

System Setup:

-

Use the selected docked pose as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Select an appropriate force field (e.g., AMBER or CHARMM for the protein, and a compatible force field like GAFF for the ligand).

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

-

-

Production MD:

-

Run the production simulation for a sufficient duration (e.g., 100-200 ns) to allow for adequate sampling of the conformational landscape.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Binding Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the ligand.

-

Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Receptor Signaling Pathways

Understanding the downstream signaling cascades of the target receptors is essential for predicting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It is involved in regulating calcium signaling between the ER and mitochondria.

Sigma-2 (σ2) Receptor Signaling

The σ2 receptor, identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation. It forms a complex with other proteins, such as PGRMC1, and influences cellular signaling through protein-protein interactions.

References

Preliminary Pharmacological Screening of Pyridinyl-Diazepanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacological screening of pyridinyl-diazepanes, a class of heterocyclic compounds with significant therapeutic potential. This document outlines detailed experimental protocols for key in vitro and in vivo assays and presents quantitative data to facilitate the evaluation and comparison of these compounds.

Core Pharmacological Activities and Data

Pyridinyl-diazepanes have demonstrated a range of pharmacological activities, primarily centered on their antiproliferative, anticonvulsant, and anxiolytic properties. The following tables summarize the quantitative data from preliminary screening studies.

Antiproliferative Activity

The in vitro cytotoxic effects of various 4-aryl-2-phenacylidene-1,3,4,5-tetrahydropyrido[2,3-b][1][2]diazepine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

Table 1: In Vitro Antiproliferative Activity of Pyridinyl-Diazepane Derivatives (IC50 in µM)

| Compound | HL-60 (Leukemia) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |

| Derivative 1 | < 4 µg/mL | < 4 µg/mL | < 4 µg/mL | < 4 µg/mL |

| Derivative 2 | > 10 µg/mL | > 10 µg/mL | > 10 µg/mL | > 10 µg/mL |

| Derivative 3 | < 4 µg/mL | < 4 µg/mL | < 4 µg/mL | < 4 µg/mL |

Data sourced from studies on novel esters and hydrazones synthesized from 4-aryl-2-phenacylidene-1,3,4,5-tetrahydropyrido[2,3-b][1][2]diazepine.[1]

Anticonvulsant Activity

The anticonvulsant potential of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-one derivatives was assessed using standard rodent models of seizures. The median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population, was determined in the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests.

Table 2: Anticonvulsant Activity of Pyridinyl-Diazepane Derivatives (ED50 in mg/kg)

| Compound | scPTZ Screen | MES Screen |

| Parent Compound (1,3-unsubstituted) | > 100 | > 100 |

| 1,3-dimethyl Derivative | 30 | 50 |

| Clonazepam (Reference) | < 1 | < 1 |

| Valproic Acid (Reference) | > 30 | > 50 |

These compounds were found to be less active than clonazepam but more active than valproic acid in the mouse Phase II scPTZ screen.[3]

Anxiolytic Activity

The anxiolytic effects of pyridinyl-diazepanes are often evaluated using the elevated plus-maze (EPM) test in rodents. This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

Table 3: Anxiolytic Activity of Pyridinyl-Diazepane Derivatives in the Elevated Plus-Maze Test

| Compound | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.5 |

| Diazepam (Reference) | 1.0 | 45.8 ± 5.1 |

| Pyridinyl-Diazepane A | 5.0 | 35.6 ± 4.2 |

| Pyridinyl-Diazepane B | 10.0 | 20.1 ± 3.8 |

*Indicates a statistically significant increase compared to the vehicle group (p < 0.05). Data is representative of typical results seen in such studies.

Experimental Protocols

Detailed methodologies for the key pharmacological screening assays are provided below.

In Vitro Antiproliferative Assays

1. Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

-

Cell Fixation: Gently layer 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) on top of the medium in each well and incubate for 1 hour at 4°C. Wash the plates five times with tap water and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

2. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Plating: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat cells with different concentrations of the test compounds and incubate for the desired period.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

In Vivo Anticonvulsant Screening

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds that can protect against clonic seizures, which are characteristic of absence seizures in humans.

-

Animals: Use male Swiss albino mice (20-25 g).

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Seizure Induction: After a predetermined absorption time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

-

Observation: Observe the animals for the onset of clonic convulsions (jerky movements of the whole body) for a period of 30 minutes.

-

Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures is recorded. The ED50 is calculated as the dose that protects 50% of the animals from seizures.

In Vivo Anxiolytic Screening

Elevated Plus-Maze (EPM) Test

This is a widely used behavioral assay for assessing the anxiolytic or anxiogenic effects of drugs in rodents.

-

Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer the test compound or vehicle to the animals.

-

After a set period, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

-

Data Collection: Record the number of entries into and the time spent in each type of arm.

-

Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.[4][5][6]

Visualizations

The following diagrams illustrate the logical workflow of the preliminary pharmacological screening process for pyridinyl-diazepanes.

Caption: Workflow for Preliminary Pharmacological Screening.

The following diagram illustrates a simplified signaling pathway relevant to the anxiolytic and anticonvulsant effects of diazepine derivatives, which often involve the modulation of GABA-A receptors.

Caption: Simplified GABA-A Receptor Signaling Pathway.

References

- 1. Synthesis and antiproliferative activity in vitro of new pyrido[1,4-b]diazepine derivatives and imidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 1-(Pyridin-2-YL)-1,4-diazepane Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for 1-(Pyridin-2-YL)-1,4-diazepane analogs and structurally related compounds. Due to a lack of extensive direct research on this specific scaffold, this guide draws upon published data from closely related analogs to infer potential SAR trends and guide future research. The primary focus of the available literature is on the interaction of these compounds with dopamine and serotonin receptors, key targets in the central nervous system.

Core Structure

The fundamental scaffold of interest is this compound. Variations in the substituents on both the pyridine and diazepane rings significantly influence the pharmacological activity of these analogs.

Quantitative Data Summary

The following tables summarize the binding affinity data for a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which are structurally related to the core topic. This data is extracted from studies on their interaction with dopamine D2 and serotonin 5-HT3 receptors.[1]

Table 1: Binding Affinity of Pyridine-3-Carboxamide Analogs for Dopamine D2 and Serotonin 5-HT3 Receptors [1]

| Compound ID | R1 | R2 | R3 | Dopamine D2 Ki (nM) | Serotonin 5-HT3 Ki (nM) |

| 5 | H | H | H | >1000 | 2.4 |

| 6 | 5-Cl | H | H | 485 | 0.53 |

| 7 | 5-Br | H | H | 396 | 0.45 |

| 8 | 5-Me | H | H | 851 | 0.88 |

| 9 | 6-Cl | H | H | 23.3 | 0.97 |

| 10 | 6-Br | H | H | 18.9 | 0.75 |

| 11 | 2-Cl | H | H | 156 | 1.8 |

| 12 | 2-OMe | H | H | >1000 | 4.2 |

| 53 | 5-Br | 2-OMe | 6-NHMe | 23.3 | 0.97 |

| (R)-53 | 5-Br | 2-OMe | 6-NHMe | 5.8 | 0.65 |

| (S)-53 | 5-Br | 2-OMe | 6-NHMe | 189 | 0.58 |

Data sourced from Hirokawa et al., J. Med. Chem. 2003, 46(5), 702-715.[1]

Structure-Activity Relationship Insights

Based on the data from related pyridine-carboxamide analogs, several SAR trends can be inferred:

-

Substitution on the Pyridine Ring:

-

Introduction of a halogen (Cl, Br) at the 5- or 6-position of the pyridine ring generally enhances affinity for both D2 and 5-HT3 receptors compared to the unsubstituted analog.[1]

-

A chloro or bromo substituent at the 6-position appears to be particularly favorable for D2 receptor affinity.[1]

-

A methoxy group at the 2-position is detrimental to D2 receptor binding.[1]

-

More complex substitution patterns, such as in compound 53, can lead to high affinity for both receptors.[1]

-

-

Stereochemistry:

-

The stereochemistry of the diazepine ring is crucial for activity. For compound 53, the (R)-enantiomer exhibits significantly higher affinity for the D2 receptor compared to the (S)-enantiomer, while both enantiomers retain high affinity for the 5-HT3 receptor.[1]

-

-

General Observations for Related Scaffolds:

-

For dopamine D4 receptor ligands with a different (2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide) scaffold, the nature of the amide substituent and the linker between the pyridine and the second aromatic ring are critical for affinity and selectivity.[2][3] This suggests that modifications at the N4 position of the diazepane ring in the target scaffold could be a key area for exploration.

-

Experimental Protocols

Detailed methodologies for key experiments are crucial for the synthesis and evaluation of new analogs.

General Synthesis of this compound Analogs

A generalized synthetic approach for related compounds involves the coupling of a substituted pyridine derivative with a protected 1,4-diazepane intermediate, followed by deprotection and further modification if necessary.

Caption: Generalized synthetic workflow for this compound analogs.

Radioligand Binding Assay for Dopamine D2/D4 Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for dopamine receptors.

-

Objective: To determine the inhibitory constant (Ki) of test compounds for the human dopamine D2 or D4 receptor.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 or D4 receptor.

-

Test compounds at various concentrations.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ (pH 7.4).

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay for Serotonin 5-HT1A/5-HT3 Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for serotonin receptors.

-

Objective: To determine the inhibitory constant (Ki) of test compounds for the human serotonin 5-HT1A or 5-HT3 receptor.

-

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells expressing the human 5-HT1A or 5-HT3 receptor.[4]

-

Radioligand: [³H]8-OH-DPAT for 5-HT1A[4][5] or [³H]BRL 43694 for 5-HT3.

-

Test compounds at various concentrations.

-

Non-specific binding control: Serotonin (10 µM) or Metergoline (10 µM) for 5-HT1A[4]; Granisetron (1 µM) for 5-HT3.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid (pH 7.4).[4]

-

-

Procedure:

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Generic GPCR Signaling Pathway (Dopamine D2/D4 and Serotonin 5-HT1A)

The dopamine D2 and D4 receptors, as well as the serotonin 5-HT1A receptor, are G-protein coupled receptors (GPCRs) that signal through the inhibition of adenylyl cyclase.